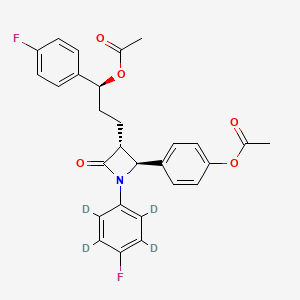

Ezetimibe-d4 Diacetate

Descripción

Fundamentals of Deuterium (B1214612) Labeling in Chemical and Biological Research

Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotope labeling. clearsynth.com Deuterium-labeled compounds are chemically similar to their non-labeled counterparts but have a higher mass. clearsynth.com This mass difference is key to their utility in research.

In chemical and biological research, deuterium labeling is used for:

Mechanistic and Kinetic Studies: The introduction of deuterium can affect the rate of chemical reactions, an occurrence known as the kinetic isotope effect. This helps in understanding reaction mechanisms. symeres.com

Metabolic Pathway Studies: By tracking the deuterium label, researchers can follow the metabolic pathways of a drug or other compound within an organism. clearsynth.comsymeres.com

Structural Biology: Deuterium is used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to provide detailed information about the structure and dynamics of proteins and other biomolecules. clearsynth.comwaters.comthermofisher.comthermofisher.comnih.gov

Significance of Stable Isotopes as Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis involves measuring the concentration of a substance, such as a drug or its metabolites, in biological samples like blood or plasma. Stable isotope-labeled (SIL) compounds are often used as internal standards in these analyses, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govscispace.com

An internal standard is a compound with a known concentration added to a sample to aid in the quantification of the analyte of interest. The ideal internal standard behaves identically to the analyte during sample preparation and analysis. SIL internal standards are considered the gold standard because their chemical and physical properties are very similar to the unlabeled analyte. acanthusresearch.comnih.gov This similarity helps to correct for variations in sample extraction, and instrument response, leading to more accurate and precise measurements. scispace.com

However, even with SIL internal standards, some challenges can arise. For instance, deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts, which can lead to differential ion suppression in the mass spectrometer and affect the accuracy of the results. nih.govnih.gov

Overview of Ezetimibe (B1671841) in the Context of Cholesterol Absorption Inhibition Research

Ezetimibe is a drug that lowers cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. drugbank.comnih.gov Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. drugbank.comnih.govnih.gov

The mechanism of action of ezetimibe involves the following steps:

Free cholesterol in the intestinal lumen binds to the NPC1L1 protein. myendoconsult.com

This complex is then internalized into the enterocyte through a process called clathrin/AP2-mediated endocytosis. nih.govmyendoconsult.com

Ezetimibe and its active metabolite, ezetimibe glucuronide, bind to the NPC1L1 protein, preventing it from interacting with the clathrin/AP2 complex. nih.govmyendoconsult.comebmconsult.com

This blockage of internalization prevents cholesterol from being absorbed into the enterocytes. nih.govebmconsult.com

Research has shown that ezetimibe can reduce cholesterol absorption by approximately 54% in humans. myendoconsult.comahajournals.org This leads to a decrease in the delivery of cholesterol to the liver, which in turn results in an upregulation of LDL receptors and increased clearance of LDL cholesterol from the blood. nih.govmyendoconsult.com Studies in animal models have also demonstrated that ezetimibe can inhibit the progression of atherosclerosis. ahajournals.org

Interactive Data Table: Properties of Ezetimibe-d4

| Property | Value |

| IUPAC Name | (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |

| Molecular Formula | C24H17D4F2NO3 |

| Molecular Weight | 413.4 g/mol |

| CAS Number | 1093659-89-2 |

| Synonyms | Ezetimibe D4, Sch-58235-d4 |

Data sourced from PubChem. nih.gov

Interactive Data Table: Properties of Ezetimibe-d4 Diacetate

| Property | Value |

| Chemical Name | (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl-d4)-2-azetidinone |

| Molecular Formula | C28H21D4F2NO5 |

| Molecular Weight | 497.52 |

| CAS Number | 1217861-13-6 |

| Appearance | Off-White Solid |

Data sourced from Pharmaffiliates. pharmaffiliates.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGDCNFJOXKQY-MDTCGDLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ezetimibe D4 Diacetate

Deuteration Pathways for Ezetimibe (B1671841) Core Structure

Deuterium-labeled compounds, such as Ezetimibe-d4, are valuable in metabolic studies. The introduction of deuterium (B1214612) into the Ezetimibe structure can be achieved through various methods, often targeting specific positions in the molecule.

Another general method for deuteration is the hydrogen-deuterium exchange reaction. resolvemass.ca This process involves swapping hydrogen atoms with deuterium atoms, often using deuterium oxide (D₂O) as the deuterium source and sometimes facilitated by a catalyst like palladium or platinum. resolvemass.ca While broadly applicable, the specific application to the Ezetimibe core would require careful selection of reaction conditions to ensure deuteration occurs at the desired locations without compromising the molecule's structural integrity. The target for deuteration in Ezetimibe-d4 is typically the 4-fluorophenyl group attached to the nitrogen of the azetidin-2-one (B1220530) ring. synzeal.com

| Method | Description | Example Precursor for Ezetimibe-d4 |

|---|---|---|

| Use of Deuterated Starting Material | Incorporating a building block that already contains deuterium into the synthesis. | [2H5]fluorobenzene researchgate.net |

| Hydrogen-Deuterium Exchange | Replacing hydrogen with deuterium on a pre-formed molecule, often with a catalyst. | Ezetimibe (post-synthesis deuteration) |

| Deuterium Gas Addition | Direct use of deuterium gas (D₂) in reactions like catalytic hydrogenation. resolvemass.ca | Not typically used for aromatic ring deuteration |

Chemical Synthesis of Diacetylated Ezetimibe Derivatives

Acetylation is a chemical reaction that introduces an acetyl functional group into a compound. In the case of Ezetimibe, which has two hydroxyl (-OH) groups, diacetylation results in the formation of Ezetimibe diacetate. synzeal.com This process involves treating Ezetimibe with an acetylating agent.

A standard laboratory method for acetylation involves the use of acetic anhydride, often in the presence of a base like pyridine. mdpi.comnih.gov The hydroxyl groups on the Ezetimibe molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. The base serves to activate the hydroxyl groups and neutralize the acetic acid byproduct formed during the reaction. This leads to the formation of ester linkages at both the phenolic and secondary alcohol positions, yielding Ezetimibe diacetate. synzeal.commdpi.comnih.gov The synthesis of Ezetimibe-d4 diacetate would follow the same principle, starting with the deuterated Ezetimibe core.

The resulting Ezetimibe diacetate has the chemical formula C₂₈H₂₅F₂NO₅. synzeal.com For the deuterated analogue, this compound, the formula is C₂₈H₂₁D₄F₂NO₅. pharmaffiliates.com

Stereoselective Synthesis Approaches for Ezetimibe and its Deuterated Analogues

The synthesis of Ezetimibe and its analogues is heavily reliant on stereoselective methods to establish the correct configuration at its three chiral centers. The trans-substitution on the β-lactam (azetidin-2-one) ring is a critical structural feature.

A key strategy involves the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, which is a widely used method for constructing the β-lactam ring. mdpi.com The stereochemical outcome of this reaction can be controlled by the specific reactants and conditions used.

Another powerful approach utilizes chiral auxiliaries, such as the Evans auxiliary ((S)-4-phenyl-2-oxazolidinone), to direct the stereochemistry of key bond-forming reactions. acs.orgresearchgate.net This auxiliary can be used to set the stereochemistry of the side chain before it is attached to the β-lactam core.

Furthermore, stereoselective reduction of a ketone precursor is crucial for setting the stereochemistry of the hydroxyl group on the side chain. Reagents like (R)-methyl-CBS (Corey-Bakshi-Shibata) catalyst with a borane (B79455) source are effective for this transformation, yielding the desired (S)-alcohol with high diastereoselectivity. researchgate.netresearchgate.net Other methods, such as Ru-catalyzed cross-metathesis, have also been developed to achieve a stereoselective synthesis of the Ezetimibe skeleton. nih.gov These stereoselective principles are directly applicable to the synthesis of deuterated analogues, as the isotopic substitution does not typically alter the chemical reactivity that governs these transformations. researchgate.netresearchgate.net

| Reaction Type | Purpose | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Staudinger Synthesis | Formation of the β-lactam ring. | Ketene and an imine. | mdpi.com |

| Chiral Auxiliary-Mediated Acylation | Control of side-chain stereochemistry. | (S)-4-phenyl-2-oxazolidinone. | acs.orgresearchgate.net |

| Asymmetric Ketone Reduction | Formation of the chiral hydroxyl group. | (R)-methyl-CBS catalyst and a borane source. | researchgate.netresearchgate.net |

| Cross-Metathesis | Construction of the carbon skeleton. | Hoveyda-Grubbs second-generation catalyst. | nih.gov |

Process Development for High-Purity Deuterated Acetylated Intermediates

The commercial production of pharmaceutical compounds and their derivatives requires robust and scalable processes that consistently deliver high-purity materials. For a complex molecule like this compound, process development focuses on optimizing each synthetic step and purification method.

A major focus in the process development for Ezetimibe is the control of impurities, particularly diastereomers. nih.gov The development of scalable processes often involves designing "telescoped" or one-pot procedures to improve efficiency and reduce waste. researchgate.net For instance, an improved process for Ezetimibe has been described with a total yield of 56%, which is suitable for industrial-scale production. researchgate.net

High-performance liquid chromatography (HPLC) is a critical analytical tool used to monitor reaction progress and assess the purity of intermediates and the final product. nih.govnih.gov During process development, HPLC methods are validated to ensure they can accurately detect and quantify any impurities. nih.govnih.gov For example, in the synthesis of Ezetimibe, an impurity specification of less than 0.10% for certain intermediates was established to ensure the final product's purity. nih.gov

Purification techniques such as recrystallization are employed to remove impurities and isolate the desired stereoisomer. researchgate.net The development of an efficient and scalable process for Ezetimibe has been reported to achieve a chemical purity of 99.7% and an optical purity of 99.8%. researchgate.net These well-established purification and analytical methods are directly transferable to the synthesis of deuterated and acetylated intermediates, ensuring that high-purity this compound can be produced.

Advanced Analytical Chemistry Applications of Ezetimibe D4 Diacetate

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The stable isotope-labeled nature of Ezetimibe-d4 diacetate makes it an ideal internal standard for LC-MS and LC-MS/MS analyses. These techniques are renowned for their ability to provide high sensitivity and selectivity, which are essential for accurately measuring drug concentrations in complex samples like human plasma.

Quantitative Analysis of Ezetimibe (B1671841) Using this compound as an Internal Standard

The use of a deuterated internal standard such as Ezetimibe-d4 is a cornerstone of robust quantitative bioanalysis. Because it is chemically almost identical to the analyte (ezetimibe), it co-elutes and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This ensures a high degree of accuracy and precision in the final concentration determination.

Several studies have detailed the development and validation of LC-MS/MS methods for quantifying ezetimibe in human and rat plasma using Ezetimibe-d4 as an internal standard. iosrjournals.orgnih.govglobalresearchonline.netnih.gov These methods typically involve a simple liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. iosrjournals.orgnih.govglobalresearchonline.netnih.gov The linearity of these methods has been established over various concentration ranges, for instance from 0.1 to 20 ng/mL and 4.00 to 400.00 ng/mL in human plasma, consistently yielding high coefficients of determination (r² > 0.99). iosrjournals.orgglobalresearchonline.net

Interactive Table: LC-MS/MS Method Parameters for Ezetimibe Quantification

| Parameter | Study 1 iosrjournals.org | Study 2 globalresearchonline.net | Study 3 nih.govnih.gov |

|---|---|---|---|

| Internal Standard | Ezetimibe-d4 | Ezetimibe-d4 | Ezetimibe-d4 |

| Matrix | Human Plasma | Human Plasma | Rat Plasma |

| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Chromatography Column | Gemini C18 | Discovery C18 | Agilent Eclipse XBD-C18 |

| Mobile Phase | Acetonitrile (B52724)/0.1% Formic Acid (70:30, v/v) | Acetonitrile/10mM Ammonium Formate Buffer (pH 4.0) (40:60, v/v) | Acetonitrile/Ammonium Acetate (10mM, pH 4.5) (75:25, v/v) |

| Linearity Range | 0.1 - 20 ng/mL | 4.00 - 400.00 ng/mL | 0.05 - 15.0 ng/mL |

| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |

Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Deuterated Analogs

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantitative analysis. springernature.comnih.gov In an MRM assay, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For ezetimibe and its deuterated analog, Ezetimibe-d4, specific precursor-to-product ion transitions are monitored. A common transition for ezetimibe is m/z 408.3 → 271.1, while for Ezetimibe-d4, the transition is often m/z 412.0 → 275.10 or m/z 412.1 → 270.8. iosrjournals.orgnih.govglobalresearchonline.netnih.gov The development of these assays involves optimizing various parameters, including collision energy and other source-dependent settings, to achieve maximum sensitivity and specificity. Validation of these MRM assays demonstrates their reliability, with studies reporting excellent precision and accuracy. nih.govglobalresearchonline.netnih.gov For instance, intra- and inter-batch precision for ezetimibe have been reported to be within acceptable limits, ensuring the robustness of the method for routine analysis. nih.govglobalresearchonline.netnih.gov

Optimization of Ionization Modes and Fragment Characterization for Deuterated Ezetimibe Derivatives

The choice of ionization mode is critical for achieving optimal sensitivity in LC-MS analysis. For ezetimibe and its deuterated derivatives, electrospray ionization (ESI) in the negative ion mode is frequently employed. iosrjournals.orgglobalresearchonline.netresearchgate.net This is because the phenolic hydroxyl group on the ezetimibe molecule can be readily deprotonated, forming a stable negative ion. While positive ionization mode has been explored, it generally results in lower sensitivity for ezetimibe. semanticscholar.org

Fragment characterization is another key aspect of method development. In tandem mass spectrometry, the fragmentation pattern of an ion provides structural information and allows for the selection of specific and intense product ions for MRM assays. For ezetimibe, a common fragment ion observed is at m/z 271, which corresponds to a characteristic part of the molecule's core structure. iosrjournals.orgglobalresearchonline.net The deuterated internal standard, Ezetimibe-d4, is designed to produce a corresponding fragment ion with a mass shift due to the deuterium (B1214612) atoms, such as m/z 275. nih.govglobalresearchonline.netnih.gov This predictable fragmentation behavior is essential for developing reliable and specific MRM assays.

Impurity Profiling and Characterization in Ezetimibe Synthesis via Deuterated Standards

Impurity profiling is a critical component of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. ijpsonline.com Deuterated standards, including this compound, can play a valuable role in this process.

Identification of Process-Related Impurities Using Deuterated Tracers

During the synthesis of ezetimibe, various process-related impurities can be formed. nih.govnih.govresearchgate.netsemanticscholar.org These impurities may arise from starting materials, intermediates, or side reactions. Identifying and controlling these impurities is a regulatory requirement. While direct studies detailing the use of this compound as a tracer for identifying process-related impurities are not prevalent in the provided search results, the principle of using isotopically labeled compounds for this purpose is well-established in pharmaceutical analysis.

By spiking a reaction mixture with a known amount of a deuterated standard, it is possible to track the formation of impurities and understand their origins. For example, a "desfluoro" impurity of ezetimibe has been identified and characterized, which results from the presence of a desfluoro-analog in the starting materials. nih.govresearchgate.netsemanticscholar.org The use of a deuterated tracer could potentially help in quantifying the conversion of starting materials to both the final product and this specific impurity.

Interactive Table: Identified Process-Related Impurities in Ezetimibe Synthesis

| Impurity Name | Method of Identification | Reference |

|---|---|---|

| 2-(4-hydroxybenzyl)-N,5-bis(4-fluorophenyl) pentanamide (B147674) (Impurity-I) | HPLC, Column Chromatography, NMR, MS, IR | nih.gov |

| 1-(4-fluorophenyl)-3(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one (Impurity-II) | HPLC, Column Chromatography, NMR, MS, IR | nih.gov |

| (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one (Desfluoro ezetimibe) | HPLC, LC-MS, NMR, IR | nih.govresearchgate.netsemanticscholar.org |

Characterization of Stress Degradation Products by Stable Isotope Dilution Analysis

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. researchgate.netnih.govpillbuys.com These studies help in identifying potential degradation products that could form during storage and handling. Ezetimibe has been shown to be labile under hydrolytic conditions, particularly neutral and alkaline, while being relatively stable to oxidative and thermal stress. nih.govpillbuys.com

Stable isotope dilution analysis (SIDA) is a powerful technique for accurately quantifying degradation products. In SIDA, a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated degradation product) is added to the sample. By measuring the ratio of the unlabeled to the labeled compound using mass spectrometry, the concentration of the degradation product can be determined with high accuracy. While the direct application of SIDA using deuterated standards for ezetimibe degradation products is not explicitly detailed in the provided search results, this methodology is a standard and highly effective approach in analytical chemistry for such characterizations. The identified degradation products of ezetimibe include an open-loop impurity and a keto-acid impurity formed under alkaline and oxidative conditions, respectively. google.com

Methodologies for High-Purity Assessment of Ezetimibe and its Derivatives

The assessment of high-purity ezetimibe and its derivatives is crucial for ensuring the quality and consistency of the final drug product. nih.gov Various analytical techniques are employed for this purpose, with chromatographic methods being the most prominent.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the cornerstones of purity assessment for ezetimibe. jchr.orgorientjchem.org These methods are capable of separating ezetimibe from its process-related impurities and degradation products. nih.govakjournals.com The use of a deuterated internal standard like Ezetimibe-d4 is particularly advantageous in LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods, as it allows for accurate quantification by correcting for variations in sample preparation and matrix effects. iosrjournals.orgnih.govglobalresearchonline.net

Forced degradation studies are an integral part of purity assessment, helping to identify potential degradation products that may arise under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.net Stability-indicating HPLC methods are developed to separate these degradation products from the active pharmaceutical ingredient (API). science.gov

Key Methodologies for Purity Assessment:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for the analysis of ezetimibe and its impurities. jchr.orgactascientific.com C8 and C18 columns are commonly employed with a mobile phase typically consisting of a mixture of acetonitrile and an acidic buffer. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening of impurities. orientjchem.orgakjournals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities. iosrjournals.orgglobalresearchonline.netnih.gov The use of a deuterated internal standard like Ezetimibe-d4 is essential for achieving accurate and reliable results in LC-MS/MS analysis. iosrjournals.orgnih.govglobalresearchonline.net

Table 1: Examples of Chromatographic Methods for Ezetimibe Purity Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Kromasil C18 | Acetonitrile and water (pH 2.1 with orthophosphoric acid) (80:20) | 224 nm | Simultaneous determination of Bempedoic Acid and Ezetimibe | jchr.org |

| UPLC | Acquity HSS T3 (1.8µ, 100x 2.1mm) | Perchloric acid buffer and acetonitrile (gradient) | 238 nm | Simultaneous determination of Ezetimibe and Simvastatin (B1681759) impurities | orientjchem.org |

| LC-MS/MS | Gemini C18 (50 X 2.0 mm, 5 um) | Acetonitrile/0.1% formic acid (70:30, v/v) | MRM (m/z 408.0→270.8 for ezetimibe) | Quantification of ezetimibe in human plasma | iosrjournals.org |

| Chiral HPLC | Chiralpak-ASH (150 x 4.6 mm, 3 µm) | Acetonitrile: methanol: diethyl amine: formic acid (99/1.0/0.1/0.1% v/v/v/v) | 225 nm | Simultaneous enantiomeric separation of ezetimibe and tramadol | jsmcentral.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Ezetimibe and its Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including deuterated compounds like Ezetimibe-d4 and its impurities. semanticscholar.orgmdpi.com While mass spectrometry provides information about the molecular weight and fragmentation of a molecule, NMR offers detailed insights into the connectivity of atoms and the three-dimensional structure. nih.govnptel.ac.in

For deuterated ezetimibe, ¹H NMR and ¹³C NMR are fundamental techniques. In the ¹H NMR spectrum of a deuterated compound, the absence of signals at specific chemical shifts where protons would normally appear confirms the position of deuterium labeling. nih.gov For instance, in Ezetimibe-d4, the signals corresponding to the protons on the fluorophenyl ring attached to the azetidinone nitrogen would be absent. clearsynth.com

In the case of impurities, NMR plays a crucial role in their identification and characterization. nih.gov By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra, the precise structure of an unknown impurity can be determined. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in establishing the connectivity between protons and carbons, providing unambiguous structural assignments. semanticscholar.org

The structural elucidation of a process-related impurity in ezetimibe, desfluoro ezetimibe, was successfully achieved using a combination of LC-MS/MS and NMR spectroscopy. nih.gov The ¹H NMR spectrum of the desfluoro impurity showed an additional proton signal in the aromatic region compared to ezetimibe, and the ¹³C NMR spectrum showed differences in the fluorine splitting pattern, confirming the absence of a fluorine atom. nih.gov

Table 2: Key NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application in Ezetimibe Analysis |

| ¹H NMR | Provides information about the number, type, and connectivity of protons. | Confirms deuterium labeling in Ezetimibe-d4; identifies structural features of impurities. nih.gov |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Confirms the carbon framework and identifies changes due to impurities. nih.gov |

| ¹⁹F NMR | Provides information about fluorine-containing compounds. | Confirms the presence and chemical environment of fluorine atoms in ezetimibe and its impurities. nih.gov |

| 2D NMR (COSY, HSQC) | Establishes correlations between protons (COSY) and between protons and carbons (HSQC). | Provides unambiguous structural assignments for complex impurities. semanticscholar.org |

Advanced Chromatographic Separation Techniques (HPLC, UPLC) in Conjunction with Deuterated Standards

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for the quantitative analysis of ezetimibe in various matrices. jchr.orgorientjchem.org The use of deuterated internal standards, such as Ezetimibe-d4, in conjunction with these techniques, particularly when coupled with mass spectrometry, significantly enhances the accuracy and reliability of the analytical results. clearsynth.comiosrjournals.orgglobalresearchonline.net

Deuterated standards are ideal internal standards because they have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute during chromatographic separation. nih.gov However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. iosrjournals.orgglobalresearchonline.net This allows for precise quantification by calculating the ratio of the analyte signal to the internal standard signal, which effectively corrects for any sample loss during extraction and any variations in ionization efficiency (matrix effects). iosrjournals.orgnih.govoup.com

LC-MS/MS methods utilizing Ezetimibe-d4 as an internal standard have been developed and validated for the quantification of ezetimibe in human plasma. iosrjournals.orgglobalresearchonline.net These methods are highly sensitive and specific, allowing for the determination of low concentrations of the drug. iosrjournals.orgnih.gov

Key Advantages of Using Deuterated Standards in Chromatographic Analysis:

Improved Accuracy and Precision: Correction for sample loss and matrix effects. iosrjournals.orgnih.gov

High Specificity: The unique mass of the deuterated standard ensures that it does not interfere with the analyte signal. iosrjournals.org

Reliable Quantification: Enables robust and reproducible analytical methods suitable for pharmacokinetic studies and routine quality control. clearsynth.comiosrjournals.orgsynzeal.com

Table 3: Application of Deuterated Standards in Ezetimibe Analysis

| Analytical Method | Deuterated Standard | Application | Key Findings | Reference |

| LC-MS/MS | Ezetimibe-d4 | Quantification of ezetimibe in human plasma | Developed a sensitive and specific method with a linear range of 0.1-20 ng/mL. | iosrjournals.org |

| LC-MS/MS | Ezetimibe-d4 | Quantification of total ezetimibe in human plasma | Developed a high-throughput method with a linear range of 4.00-400.00 ng/mL. | globalresearchonline.net |

| LC-ESI-MS/MS | Ezetimibe-d4 | Simultaneous quantification of ezetimibe and simvastatin in rat plasma | Developed a sensitive and selective method for pharmacokinetic studies. | nih.gov |

Preclinical Pharmacokinetic and Metabolic Investigations Employing Deuterated Ezetimibe Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models Using Deuterated Tracers

Deuterated tracers like Ezetimibe-d4 are instrumental in delineating the ADME properties of ezetimibe (B1671841) in preclinical animal models. Following oral administration, ezetimibe is rapidly absorbed from the small intestine and extensively metabolized. nih.gov Studies in various animal models, including rats, dogs, and hamsters, have utilized labeled versions of ezetimibe to track its disposition. oup.comfda.govfda.gov

The primary site of ezetimibe's action is the brush border of the small intestine, where it inhibits cholesterol absorption. oup.com Autoradiographic analysis in preclinical models has shown that drug-related material is concentrated in the intestinal villi. oup.com The use of deuterated tracers allows for precise quantification of the parent drug and its metabolites in plasma, tissues, and excreta (feces and urine), providing a comprehensive picture of its distribution and elimination pathways. veeprho.com Approximately 78% of an administered dose is excreted in the feces, primarily as ezetimibe, while the remaining 11% is found in the urine, mainly as its glucuronide metabolite. researchgate.net

Elucidation of Metabolic Pathways and Metabolite Identification of Ezetimibe Utilizing Stable Isotope Labels

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs. researchgate.net For ezetimibe, the use of Ezetimibe-d4 has been crucial in identifying its metabolic pathways and characterizing its metabolites. veeprho.comamericanchemicalsuppliers.com The primary metabolic route for ezetimibe is glucuronidation. researchgate.netdrugbank.com

Upon absorption, ezetimibe is extensively conjugated to its pharmacologically active phenolic glucuronide, Ezetimibe-d4 β-D-Glucuronide. chemsrc.compharmaffiliates.com This process occurs rapidly in the intestine and liver. researchgate.netmdpi.com In fact, ezetimibe-glucuronide (B19564) is the major circulating component in plasma, accounting for 80-90% of the total drug. nih.govfrontiersin.org The use of deuterated ezetimibe allows for the accurate measurement of the formation and disposition of this key metabolite. americanchemicalsuppliers.com Studies have shown that the glucuronide metabolite is even more potent in inhibiting cholesterol absorption than the parent compound. oup.commdpi.com The formation of Ezetimibe-d4 β-D-Glucuronide is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 being identified as the key players. drugbank.comfda.gov

Table 1: Key Enzymes in Ezetimibe Glucuronidation

| Enzyme Family | Specific Isozymes | Location of Activity |

|---|---|---|

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT2B15 | Intestine and Liver |

A study comparing the glucuronidation rates across different species using intestinal microsomes revealed significant differences. mdpi.comnih.gov The maximal rate of metabolism (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. nih.gov These species-specific differences are critical to consider when extrapolating preclinical data to humans. nih.gov

Table 2: Comparative Ezetimibe Glucuronidation Kinetics in Intestinal Microsomes of Different Species

| Species | Vmax (nmol/mg/min) | Km (µM) |

|---|---|---|

| Monkey | 3.87 ± 0.22 | - |

| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 |

| Mouse | 2.23 ± 0.10 | - |

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 |

| Dog | 1.19 ± 0.06 | - |

Data derived from a study on species differences in ezetimibe glucuronidation. mdpi.comnih.gov

Investigation of Deuterated Glucuronide Metabolite Formation and Disposition

Comparative Pharmacokinetic Assessment of Deuterated and Unlabeled Ezetimibe in Animal Systems

Comparing the pharmacokinetics of deuterated and unlabeled drugs is essential to understand the "kinetic isotope effect." sci-hub.se This effect can lead to a slower rate of metabolism for the deuterated compound, potentially resulting in higher plasma concentrations and a longer half-life. juniperpublishers.commedchemexpress.com While specific comparative pharmacokinetic data for Ezetimibe-d4 Diacetate versus unlabeled ezetimibe in the same animal system were not found in the provided search results, the principles of deuteration suggest potential differences.

In general, deuteration is explored to improve a drug's pharmacokinetic profile. juniperpublishers.com Preclinical studies with other deuterated compounds have demonstrated significantly altered pharmacokinetic characteristics, such as increased plasma concentrations of the parent drug and decreased concentrations of its metabolites. sci-hub.se For instance, a study on a deuterated form of another drug in animals showed a higher area under the curve (AUC) compared to its non-deuterated counterpart. sci-hub.se Such studies are crucial for determining if the isotopic substitution provides a therapeutic advantage. juniperpublishers.com

Mechanistic Biochemical Research Applications of Deuterated Ezetimibe Derivatives

Investigation of Niemann-Pick C1-Like 1 (NPC1L1) Inhibition Mechanisms in In Vitro and Preclinical Models

Ezetimibe's primary mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. americanchemicalsuppliers.comnih.govnih.govdovepress.commdpi.comnih.govcaymanchem.comnih.govbiomol.complos.orgresearchgate.net Deuterated forms of ezetimibe (B1671841), such as Ezetimibe-d4, are instrumental in studying this interaction with high precision. caymanchem.combiomol.com

In in vitro models, such as Caco-2 cells which express NPC1L1 on their apical membrane, deuterated ezetimibe can be used to quantify the binding affinity and inhibition kinetics of the transporter. capes.gov.br Studies have shown that ezetimibe blocks the internalization of NPC1L1, a process stimulated by dietary cholesterol. nih.govresearchgate.net Ezetimibe's binding to NPC1L1 prevents the transporter from incorporating into clathrin-coated vesicles, thereby inhibiting cholesterol uptake. researchgate.net The use of Ezetimibe-d4 allows for precise measurement of its concentration in these cellular systems, aiding in the determination of its inhibitory constants and mechanism.

Preclinical animal models have further solidified the understanding of NPC1L1 inhibition. In mice, ezetimibe treatment has been shown to have no further effect on reducing intestinal cholesterol absorption in NPC1L1 knockout mice, confirming that NPC1L1 is the molecular target. mdpi.com Ezetimibe-d4 can be used in such models to trace the biodistribution and metabolism of the drug, providing a clearer picture of its engagement with NPC1L1 in both the intestine and the liver. nih.govcaymanchem.combiomol.com Research has indicated that hepatic NPC1L1 may also play a role in regulating biliary cholesterol concentration, a function that is also targeted by ezetimibe. nih.gov

| Model System | Key Findings | Role of Deuterated Ezetimibe |

| Caco-2 Cells | Ezetimibe inhibits NPC1L1-mediated sterol uptake. capes.gov.br | Quantify binding and inhibition kinetics. |

| Mouse Small Intestine | Ezetimibe blocks the internalization of NPC1L1 and cholesterol. nih.gov | Trace the drug and quantify its effect on transporter trafficking. |

| NPC1L1 Knockout Mice | Ezetimibe has no additional cholesterol-lowering effect, confirming NPC1L1 as the target. mdpi.com | Serve as a tracer to confirm lack of interaction in the absence of the target. |

Studies on Nrf2 Activation Pathways and Cellular Stress Responses in Experimental Systems

Beyond its role in cholesterol metabolism, ezetimibe has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. medchemexpress.commedchemexpress.comglpbio.comglpbio.commedchemexpress.comchemsrc.commedchemexpress.comnih.govmedchemexpress.commedchemexpress.comnih.gov This pathway is a critical cellular defense mechanism against oxidative stress. ufu.brmdpi.comnih.govnih.gov Ezetimibe-d4 Diacetate is a valuable tool for investigating the intricacies of this activation.

In vitro studies using cell lines like Hepa1c1c7 and mouse embryonic fibroblasts (MEFs) have demonstrated that ezetimibe upregulates Nrf2 target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (Nqo-1). medchemexpress.comchemsrc.com This upregulation is dependent on Nrf2, as the effect is absent in Nrf2-knockout cells. medchemexpress.comchemsrc.com Ezetimibe's activation of Nrf2 appears to be independent of reactive oxygen species (ROS) production. medchemexpress.comchemsrc.com Furthermore, research suggests that ezetimibe activates AMP-activated protein kinase (AMPK), which in turn phosphorylates the autophagy adaptor protein p62, leading to Nrf2 activation. nih.gov

In preclinical models, such as rats subjected to middle cerebral artery occlusion (MCAO), ezetimibe has been shown to increase the expression of p-AMPK, Nrf2, and HO-1, thereby reducing oxidative stress and neuroinflammation. nih.gov Similarly, in a mouse model of nonalcoholic steatohepatitis (NASH), ezetimibe's protective effects were linked to its role as an Nrf2 activator. nih.gov The use of Ezetimibe-d4 in these studies allows for accurate quantification of the compound and its metabolites, helping to correlate its presence with the observed activation of the Nrf2 pathway and downstream cellular stress responses. mdpi.com

| Experimental System | Key Findings on Nrf2 Pathway | Contribution of Deuterated Probe |

| Hepa1c1c7 and MEF cells | Ezetimibe upregulates Nrf2 target genes (HO-1, Nqo-1) in an Nrf2-dependent manner. medchemexpress.comchemsrc.com | Precise quantification to establish dose-response relationships for Nrf2 activation. |

| Rat MCAO model | Ezetimibe increases expression of p-AMPK, Nrf2, and HO-1, reducing oxidative stress. nih.gov | Correlate drug levels in brain tissue with the extent of Nrf2 pathway activation. |

| Mouse NASH model | Ezetimibe protects against oxidative injury through Nrf2 activation. nih.gov | Track metabolic fate and confirm target engagement in the liver. |

Assessment of Impact on Lipid Homeostasis and Atherosclerosis Progression in Preclinical Disease Models

The primary therapeutic effect of ezetimibe is the lowering of plasma cholesterol levels, which has significant implications for lipid homeostasis and the progression of atherosclerosis. nih.govacc.orgscience.govnih.govnih.gov this compound is employed in preclinical disease models to meticulously track these effects.

In animal models of hypercholesterolemia, ezetimibe administration leads to a significant reduction in plasma total cholesterol and triglycerides. nih.govresearchgate.net Studies in hamsters with LDL receptor deficiency have shown that ezetimibe not only lowers plasma lipids but also promotes the conversion of cholesterol to bile acids by upregulating the expression of cholesterol 7 alpha-hydroxylase A1 (CYP7A1). researchgate.net

Recent research in a mouse model of Alport syndrome, a genetic disorder characterized by kidney disease, revealed a novel role for ezetimibe. nih.govmdpi.com In this model, ezetimibe treatment improved mitochondrial function and reduced lipotoxicity in podocytes by enhancing the contact between lipid droplets and mitochondria, facilitating more efficient fatty acid transfer. nih.govmdpi.com This effect was associated with a reduction in intracellular lipid accumulation and markers of oxidative stress. nih.govmdpi.com The use of deuterated ezetimibe in such studies can help to differentiate between the administered drug and its metabolites, providing a more detailed understanding of its impact on lipid metabolism within specific tissues and cell types.

| Preclinical Model | Impact on Lipid Homeostasis and Atherosclerosis | Utility of Deuterated Ezetimibe |

| Hypercholesterolemic animals | Reduces plasma total cholesterol and triglycerides. nih.govresearchgate.net | Quantify drug and metabolite levels to correlate with lipid-lowering effects. |

| LDL receptor-deficient hamsters | Promotes conversion of cholesterol to bile acids via CYP7A1 upregulation. researchgate.net | Differentiate between parent drug and metabolites to understand the active form in the liver. |

| Alport syndrome mice | Improves mitochondrial function and reduces lipotoxicity in podocytes. nih.govmdpi.com | Trace the compound to specific kidney cells and organelles to elucidate its mechanism of action. |

Enzyme-Substrate Interaction and Inhibitor Binding Studies Using Deuterated Probes

Deuterated compounds like this compound are invaluable as internal standards and probes in pharmacokinetic and enzyme-substrate interaction studies. dovepress.comresearchgate.netcaymanchem.combiomol.comresearchgate.net The mass difference introduced by deuterium (B1214612) allows for clear differentiation from the non-labeled compound in mass spectrometry-based analyses. researchgate.netmdpi.com

In studies investigating the pharmacokinetics of ezetimibe, Ezetimibe-d4 is used as an internal standard for the accurate quantification of ezetimibe and its metabolites, such as ezetimibe-glucuronide (B19564), in plasma and tissue samples. dovepress.commdpi.com This is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed using Ezetimibe-d4 to simultaneously quantify ezetimibe and other co-administered drugs in rat plasma. researchgate.net

These deuterated probes are also essential for studying the interactions of ezetimibe with metabolizing enzymes. Ezetimibe undergoes rapid glucuronidation in the intestine and liver. nih.gov By using Ezetimibe-d4, researchers can investigate the kinetics of this enzymatic reaction and identify the specific UDP-glucuronosyltransferase (UGT) isoforms involved. Understanding these interactions is critical for predicting potential drug-drug interactions. For example, studies have examined the pharmacokinetic interaction between ezetimibe and rosuvastatin, where competitive inhibition of glucuronidation can occur. dovepress.com

| Application | Description | Significance of Deuterated Probe |

| Pharmacokinetic Studies | Used as an internal standard for quantifying ezetimibe and its metabolites in biological samples. dovepress.comresearchgate.netmdpi.com | Ensures accurate and precise measurement, crucial for ADME profiling. |

| Enzyme Interaction Studies | Investigates the kinetics of ezetimibe's metabolism, particularly glucuronidation by UGT enzymes. dovepress.com | Allows for detailed characterization of enzyme-substrate interactions and potential for drug-drug interactions. |

| LC-MS/MS Methods | Enables the development of sensitive and selective analytical methods for drug quantification. researchgate.netmdpi.com | Provides a reliable reference for the separation and detection of the analyte from complex biological matrices. |

Future Research Directions and Innovative Applications

Development of Next-Generation Deuterated Ezetimibe (B1671841) Probes for Advanced Bioanalytical Techniques

Ezetimibe-d4, a labeled version of Ezetimibe, is primarily intended for use as an internal standard for the quantification of Ezetimibe in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comcaymanchem.combiomol.com Its diacetate form, Ezetimibe-d4 Diacetate, serves a similar role as a stable isotope-labeled standard. The development of bioanalytical methods for Ezetimibe often employs Ezetimibe-d4 to ensure accuracy and precision. iosrjournals.orgglobalresearchonline.netnih.gov The nearly identical physical properties of the deuterated standard to the natural analyte ensure they behave similarly during sample extraction and analysis, which is crucial for correcting for sample extraction efficiency and instrumentation variability. caymanchem.com

The future lies in evolving these deuterated standards into more sophisticated bioanalytical probes. Next-generation probes could be designed with specific reporter functionalities, allowing for more than just quantification. For instance, incorporating photo-reactive or click-chemistry-compatible groups onto a deuterated ezetimibe scaffold could enable the study of its interactions with transport proteins like Niemann-Pick C1-like 1 (NPC1L1) at a deeper molecular level. caymanchem.com

Advanced bioanalytical techniques such as high-resolution mass spectrometry (HRMS) and imaging mass spectrometry can leverage these next-generation probes. In HRMS-based metabolomics, deuterated standards are essential for the accurate quantification of metabolites in complex biological samples, helping to overcome matrix effects and variations in ionization efficiency. researchgate.netthermofisher.com The use of a deuterated internal standard is considered the best approach for mass spectrometry analysis to overcome ion suppression and signal drift. sigmaaldrich.cn Future probes could be used to trace the metabolic fate of ezetimibe with greater precision, identifying novel metabolites and understanding their pharmacokinetics in intricate detail. nih.gov

Table 1: Applications of Deuterated Ezetimibe in Bioanalytical Methods

| Analytical Technique | Application of Ezetimibe-d4 | Research Finding/Benefit | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Internal Standard for Ezetimibe Quantification | Enables sensitive, selective, precise, and accurate quantification in plasma. nih.gov Used to correct for sample processing and instrument variability. globalresearchonline.net | iosrjournals.org, globalresearchonline.net, nih.gov |

| GC-MS | Internal Standard for Quantification | Intended for use in GC- or LC-MS methods to quantify the parent drug. clearsynth.comcaymanchem.com | clearsynth.com, caymanchem.com |

| High-Resolution Metabolomics | Quantitative Reference | Stable isotope-labeled standards are critical for mitigating ion suppression and ensuring reliable quantification in complex matrices. researchgate.net | researchgate.net, thermofisher.com |

| Pharmacokinetic Studies | Tracer/Internal Standard | Successfully applied to bioequivalence and pharmacokinetic studies in human plasma. globalresearchonline.netnih.gov | globalresearchonline.net, nih.gov |

Integration of Deuterated Analogues in Systems Biology and Multi-Omics Studies in Lipid Research

Systems biology and multi-omics approaches aim to holistically understand biological systems by integrating data from genomics, proteomics, and metabolomics. Stable isotope labeling is a cornerstone of these fields, particularly in lipid research (lipidomics). portlandpress.comresearchgate.net Advances in electrospray ionization-mass spectrometry (ESI-MS) combined with stable isotope labeling have revolutionized the study of lipid metabolism, allowing for detailed analysis of the synthesis and turnover of individual lipid species. portlandpress.com

Deuterated analogues like this compound are poised to play a significant role in these integrative studies. By using deuterated ezetimibe as a tracer, researchers can follow its journey through various metabolic pathways, elucidating its impact on the broader lipidome. nih.govresearchgate.net This is particularly relevant as lipid metabolism is implicated in numerous diseases. researchgate.net The use of stable isotope-labeled precursors is the only experimental method to directly measure the biosynthesis, remodeling, and degradation of biomolecules. nih.gov

Future multi-omics studies could employ deuterated ezetimibe to:

Trace Metabolic Flux: Determine the rate at which ezetimibe influences cholesterol absorption and subsequent lipid metabolic pathways. isotope.com

Identify Off-Target Effects: Uncover previously unknown interactions of ezetimibe with other proteins or metabolic networks.

Personalized Medicine: Investigate inter-individual variations in ezetimibe metabolism and response, linking metabolic profiles to genetic data.

The ability to create uniformly or selectively deuterated lipids and related molecules biosynthetically in microorganisms like E. coli or yeast opens up possibilities for producing a wide range of probes for these studies. rsc.orgnih.govill.eu This approach allows for controlled deuteration of specific parts of a molecule, which is invaluable for techniques like neutron scattering and NMR to study membrane structure and dynamics. nih.govill.eu

Table 2: Role of Stable Isotope Labeling in Lipidomics

| Research Area | Technique/Approach | Benefit of Deuterated Analogues | Reference(s) |

|---|---|---|---|

| Lipid Metabolism Analysis | ESI-MS with Stable Isotope Labeling | Permits analysis of synthesis and turnover rates of individual lipid molecular species. portlandpress.com Directly measures biosynthesis and degradation. nih.gov | portlandpress.com, nih.gov |

| Lipidomics Quantification | Mass Spectrometry with Labeled Standards | Allows for absolute quantification of lipids in biological samples. isotope.com Corrects for matrix effects and ionization variability. researchgate.net | isotope.com, caymanchem.com, researchgate.net |

| Pathway Mapping | Stable Isotope Tracing | Reveals the metabolic fate of isotope-labeled precursors. researchgate.net | researchgate.net, nih.gov |

| Structural Biology | Neutron Scattering, NMR | Elucidates the structure and dynamics of biological membranes and protein-lipid interactions. nih.govill.eu | rsc.org, nih.gov, ill.eu |

Advancements in High-Throughput Screening and Lead Optimization Using Stable Isotope Standards

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of millions of compounds. ku.edu A key challenge in HTS is the prevalence of false positives and negatives. The use of internal standards is crucial for developing robust and accurate assays. ku.edu Stable isotope-labeled compounds, such as this compound, are ideal internal standards because their chemical and physical properties closely match the analyte of interest, helping to account for variability in the analytical process. researchgate.netscioninstruments.comscioninstruments.com

In the future, deuterated standards will be integrated more deeply into HTS and lead optimization workflows. For example, in HTS assays for new cholesterol-lowering drugs, Ezetimibe-d4 could be used as a constant internal reference to improve the reliability of identifying true hits. This is especially important in LC-MS-based HTS, where stable isotope-labeled internal standards are used to develop reliable and robust methods for assessing drug interactions with metabolic enzymes like cytochrome P450 isoforms. nih.gov

Furthermore, in lead optimization, deuterated analogues can be used to perform "cocktail" assays, where multiple potential drug candidates are evaluated simultaneously. nih.gov The corresponding deuterated standard for each candidate allows for accurate quantification without cross-interference. This significantly accelerates the drug development pipeline by providing more reliable data on the metabolic stability and inhibitory potential of new chemical entities early in the process. nih.govnih.gov

Table 3: Use of Stable Isotope Standards in HTS and Drug Discovery

| Stage | Application of Stable Isotope Standard | Advantage | Reference(s) |

|---|---|---|---|

| Assay Development | Validation of HTS Assay | Improves Z' factor by reducing signal standard deviation, leading to fewer false positives. ku.edu | ku.edu |

| High-Throughput Screening (HTS) | Internal Standard in LC-MS/MS assays | Enables reliable and robust screening of new chemical entities for properties like CYP inhibition. nih.gov | nih.gov |

| Lead Optimization | Reference Standard in "Cocktail" Assays | Allows for simultaneous analysis of multiple metabolites or drug candidates, increasing throughput. nih.gov | nih.gov |

| Targeted Proteomics | Reference Standards | Facilitates large-scale SRM (Selected Reaction Monitoring) assays for quantitative proteomics. nih.gov | nih.gov |

Sustainable Chemistry and Green Synthesis Approaches for Deuterated Pharmaceutical Standards

The synthesis of deuterated compounds has traditionally involved methods that are not always environmentally friendly. researchgate.net However, the principles of green chemistry are increasingly being applied to isotopic labeling. musechem.comadesisinc.com Future research will focus heavily on developing sustainable and efficient methods for producing deuterated pharmaceutical standards like this compound.

Key areas of innovation in green synthesis for deuteration include:

Catalytic H-D Exchange: Using catalysts like palladium or platinum to facilitate hydrogen-deuterium exchange with D₂O as the deuterium (B1214612) source. mdpi.comresolvemass.ca This avoids the need for expensive and hazardous deuterated reagents. beilstein-journals.org Systems like Pd/C-Al-D₂O are being developed as environmentally benign alternatives that generate non-toxic byproducts. mdpi.com

Photocatalysis: Employing light-driven reactions, which often proceed under mild conditions without strong acids or bases, making them suitable for complex pharmaceutical molecules. assumption.edunih.gov

Biocatalysis: Using enzymes, such as engineered photodecarboxylases, to perform specific deuteration reactions. nih.gov This approach offers high selectivity and can even be used for the enantioselective synthesis of chiral deuterated compounds. nih.gov

Flow Chemistry: Integrating flow chemistry into stable isotope labeling processes can enhance safety, improve scalability and efficiency, and result in higher yields and purer products. adesisinc.com

These greener synthetic routes not only reduce the environmental impact but also have the potential to lower the cost of producing deuterated standards, making these powerful research tools more accessible to the scientific community. adesisinc.comroyalsocietypublishing.org The development of methods that use D₂O as the deuterium source is particularly attractive due to its low cost and ready availability. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing Ezetimibe-d4 Diacetate in preclinical studies?

- Deuterium labeling introduces isotopic stability, which is critical for tracking metabolic pathways. Researchers should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structural integrity of the deuterated compound, ensuring ≥98% isotopic purity . Chromatographic techniques (e.g., HPLC) can validate the absence of unlabeled Ezetimibe or diacetate byproducts. Stability studies under varying pH and temperature conditions are essential to confirm the compound’s suitability for in vitro and in vivo experiments .

Q. How does this compound differ pharmacologically from non-deuterated Ezetimibe in cholesterol absorption studies?

- Deuterium labeling reduces metabolic degradation rates due to the kinetic isotope effect, prolonging the compound’s half-life in hepatic and intestinal tissues. Researchers should design dose-response studies comparing deuterated and non-deuterated forms using Caco-2 cell models or murine intestinal ligated loops to quantify NPC1L1 inhibition efficiency. Data should be normalized to account for isotopic interference in LC-MS/MS analyses .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- High-resolution LC-MS/MS with multiple reaction monitoring (MRM) is optimal, using transitions specific to the deuterated moiety (e.g., m/z 412→271 for Ezetimibe-d4). Isotope dilution methods with internal standards (e.g., Ezetimibe-¹³C₆) minimize matrix effects. Researchers must validate assays for linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (>80%) in plasma, liver homogenates, and fecal samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s Nrf2 activation potency?

- Discrepancies may arise from assay variability (e.g., luciferase reporter vs. electrophoretic mobility shift assays). To address this, standardize experimental conditions:

- Use HepG2 cells transfected with ARE-luciferase constructs.

- Normalize Nrf2 activation to baseline oxidative stress levels (e.g., via glutathione depletion assays).

- Cross-validate findings with siRNA-mediated Nrf2 knockdown models to confirm specificity .

Q. What experimental designs are optimal for studying the enterohepatic recycling of this compound?

- Employ bile duct-cannulated rodent models to collect bile and plasma samples at timed intervals post-administration. Use tandem mass spectrometry to distinguish between parent compound and glucuronidated metabolites (e.g., 3-O-acetyl Ezetimibe-d4). Pharmacokinetic parameters (AUC, Cmax, t₁/₂) should be compared to non-deuterated Ezetimibe to quantify isotopic effects on recirculation .

Q. How can researchers mitigate confounding factors when analyzing this compound’s impact on gut microbiota?

- Contradictory findings (e.g., Bacteroides upregulation vs. suppression) may stem from diet-host-microbiome interactions. To control for this:

- Use gnotobiotic mice colonized with a defined microbial consortium.

- Pair 16S rRNA sequencing with metagenomic functional profiling (e.g., PICRUSt2) to link taxonomic shifts to lipid metabolism pathways.

- Normalize data to baseline fecal bile acid concentrations, as Ezetimibe alters bile acid pools .

Q. What statistical approaches are appropriate for dose-escalation studies of this compound in dyslipidemia models?

- Apply mixed-effects models to account for inter-individual variability in LDL-C reduction. Use Bayesian hierarchical frameworks to integrate prior data on non-deuterated Ezetimibe’s efficacy. For longitudinal studies, Kaplan-Meier analysis with log-rank tests can evaluate time-to-event endpoints (e.g., atherosclerotic plaque regression) .

Methodological Resources

- Data Interpretation : Use Bland-Altman plots to assess agreement between isotopic and non-isotopic assay results .

- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, with protocols pre-registered in platforms like PROSPERO .

- Conflict Resolution : Apply the CONSORT checklist for clinical trials and STROBE for observational studies to standardize reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.